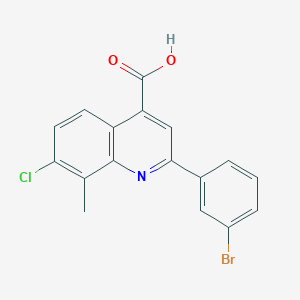

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

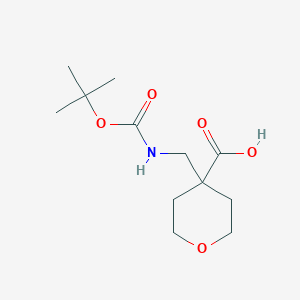

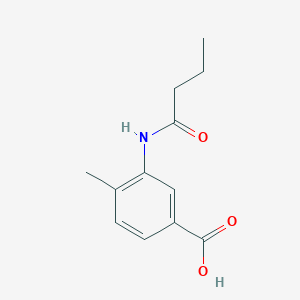

The compound of interest, 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in various chemical reactions, particularly in the synthesis of other complex molecules .

Synthesis Analysis

The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which are structurally similar to the compound , involves the synthesis of an amino intermediate followed by a Sandmeyer reaction to introduce the halogen atoms . Additionally, the Skraup reaction has been used to synthesize 8-methylquinoline-5-carboxylic acid, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of noncovalent weak interactions, such as hydrogen bonds, which play a crucial role in the formation of supramolecular architectures. These interactions are significant in the binding of quinoline with carboxylic acids, leading to the formation of 1D-3D framework structures . The presence of halogen atoms in the compound may further influence its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Halogenated quinolines can participate in various chemical reactions. For instance, the bromoquinolinium structure has been utilized as a derivatization reagent for the analysis of carboxylic acids in biological samples, indicating the reactivity of bromine in these compounds . The gas-phase reaction of substituted isoquinolines to carboxylic acids has also been studied, showing the potential for halogenated quinolines to undergo transformations under mass spectrometric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinoline carboxylic acids are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's melting point, solubility, and reactivity. For example, brominated hydroxyquinoline has been shown to possess a greater single-photon quantum efficiency than other photolabile protecting groups, indicating the impact of bromine on the compound's photochemical properties . The presence of chlorine and bromine in the compound of interest is likely to confer similar distinctive physical and chemical characteristics.

科学研究应用

-

3-(3-Bromophenyl)propionic acid

- Scientific Field : Organic Chemistry

- Application : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .

- Results : The outcomes of the synthesis and characterization are not specified in the source .

-

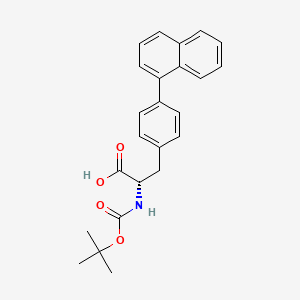

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

- Scientific Field : Medicinal Chemistry

- Application : This compound is a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .

- Method of Application : The compound was synthesized and then tested over Aurora A. A cytotoxicity assay was performed over NCI cell lines to select the best candidate for further evaluation .

- Results : Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent compound among the tested derivatives. A Kinase panel assay was conducted for compound 6e over 14 kinases to evaluate its selectivity profile .

- 2-(3-Bromophenyl)succinic acid

- Scientific Field : Organic Chemistry

- Application : This compound is often used in organic synthesis .

- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .

- Results : The outcomes of the synthesis are not specified in the source .

- 2-(3-Bromophenyl)acetic acid

- Scientific Field : Organic Chemistry

- Application : This compound is often used in organic synthesis .

- Method of Application : The specific experimental procedures are not provided in the source, but it typically involves organic synthesis techniques .

- Results : The outcomes of the synthesis are not specified in the source .

安全和危害

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and its impact on the environment.

未来方向

This involves discussing potential future research directions, applications, or improvements to the synthesis process of the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed articles or trusted databases for accurate and reliable information.

属性

IUPAC Name |

2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCJDXGTCZHGNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d]thiazol-2-yl)benzoic acid](/img/structure/B1285088.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)

![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)